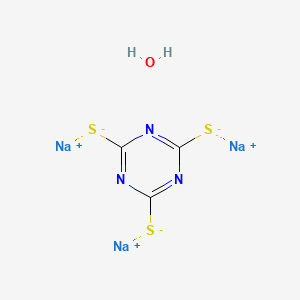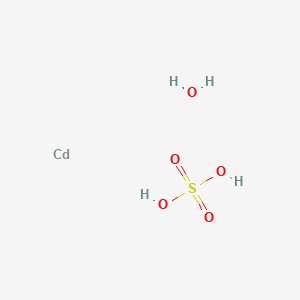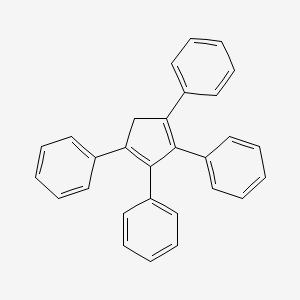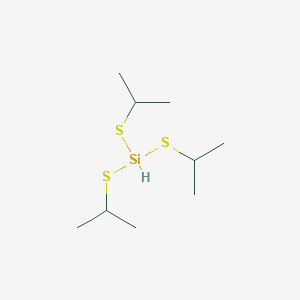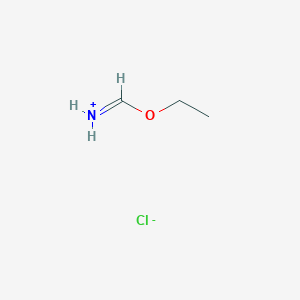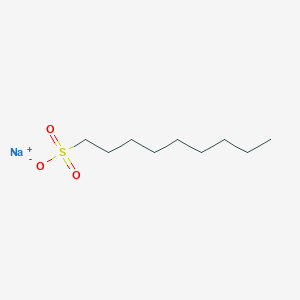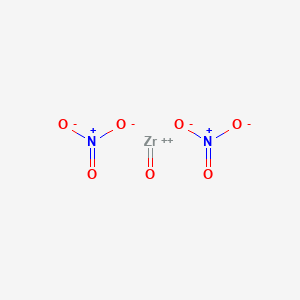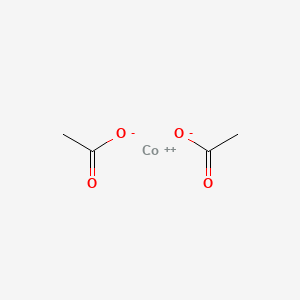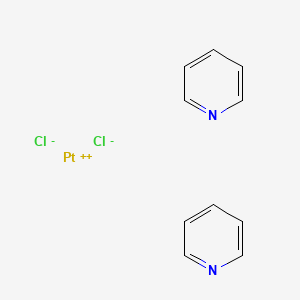
Zirconium nitride
Vue d'ensemble
Description
Zirconium nitride is an inorganic compound with the chemical formula ZrN. It is a hard refractory ceramic material that exhibits a light golden color. This compound is known for its high melting point, excellent thermal and electrical conductivity, and remarkable hardness. These properties make it a valuable material in various industrial applications, including coatings for cutting tools, medical devices, and decorative finishes .
Mécanisme D'action
Target of Action
Zirconium nitride (ZrN) is an inorganic compound that interacts with a variety of targets due to its unique properties . It is primarily used as a hard ceramic material, similar to titanium nitride, and is often used in cermets and laboratory crucibles . It is also commonly used for coating medical devices, industrial parts, automotive and aerospace components, and other parts subject to high wear and corrosive environments .
Mode of Action
This compound exhibits covalent bonding due to interactions between the 2p state of nitrogen and the 4d state of zirconium, resulting in Zr–N bonding . This bonding results in a high melting temperature and high thermal and electrical conductivity . The compound can accommodate non-metal vacancies, and its non-stoichiometric formula can be written as ZrN1−x .
Biochemical Pathways
Surface analysis revealed that ZrN has a very thin layer of HO when it is undergoing ORR . This thin layer helps molecules stick to it in a way that is beneficial for the ORR .
Pharmacokinetics
Its physical properties such as high temperature ionic conductivity, corrosion resistivity, good wear resistance, elevated fracture toughness, and high hardness and strength influence its behavior and stability in various environments.
Result of Action
The primary result of this compound’s action is its ability to enhance the performance of devices and materials it is applied to. For instance, it is used for coating medical devices, industrial parts, and other components subject to high wear and corrosive environments due to its hardness and resistance to corrosion . In the context of clean energy reactions, ZrN exhibits efficient performances, even outperforming platinum, when used for the ORR in alkaline media .
Action Environment
The environment significantly influences the action of this compound. For instance, in anion exchange membrane fuel cells (AEMFCs), which operate in alkaline conditions, ZrN exhibits efficient performances for the ORR . Moreover, the nitrogen amount during deposition influences the properties of ZrN films, such as roughness, wettability, and corrosion resistance .
Analyse Biochimique
Biochemical Properties
Zirconium Nitride interacts with various biomolecules, particularly in the context of antibacterial activity. It has been observed to have a higher percentage of dead bacteria when compared to other surfaces . This suggests that this compound may interact with bacterial enzymes and proteins, disrupting their function and leading to bacterial death.
Cellular Effects
This compound has been shown to have a positive effect on human gingival fibroblasts (HGFs). These cells adhere and proliferate efficiently on surfaces coated with this compound . This suggests that this compound may influence cell signaling pathways and gene expression in these cells, promoting their growth and function.
Molecular Mechanism
It is known that it does not cause hemolytic activity or mutagenic potential, confirming its clinical safety
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to maintain its antibacterial activity over time . This suggests that it is stable and does not degrade significantly, making it suitable for long-term applications.
Metabolic Pathways
Given its antibacterial properties, it may interact with bacterial metabolic pathways, disrupting their function and leading to bacterial death .
Transport and Distribution
This compound is typically used as a coating on titanium abutments, suggesting that it remains localized at the site of application
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zirconium nitride can be synthesized through several methods, including:
Direct Nitridation: This involves the reaction of zirconium metal with nitrogen gas at high temperatures.
Chemical Vapor Deposition (CVD): In this method, zirconium tetrachloride is reacted with ammonia or nitrogen gas in a high-temperature furnace.
Carbothermal Reduction and Nitridation: This process involves the reduction of zirconium dioxide with carbon in the presence of nitrogen gas.
Industrial Production Methods: Industrial production of this compound often employs the chemical vapor deposition method due to its ability to produce high-purity and uniform coatings. The process involves the continuous feeding of zirconium tetrachloride and nitrogen gas into a reactor, where the reaction takes place at elevated temperatures. The resulting this compound is then collected as a powder or deposited as a coating on various substrates .
Types of Reactions:
Oxidation: this compound can undergo oxidation when exposed to oxygen at high temperatures, forming zirconium dioxide and nitrogen gas.
Reduction: this compound can be reduced back to zirconium metal and nitrogen gas under specific conditions, such as in the presence of a strong reducing agent like hydrogen gas.
Common Reagents and Conditions:
Oxidation: Oxygen gas at temperatures above 800°C.
Reduction: Hydrogen gas at temperatures above 1000°C.
Substitution: Carbon monoxide or methane gas at temperatures above 1200°C.
Major Products Formed:
Oxidation: Zirconium dioxide and nitrogen gas.
Reduction: Zirconium metal and nitrogen gas.
Substitution: Zirconium carbonitride.
Applications De Recherche Scientifique
Zirconium nitride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Employed in the development of biocompatible coatings for medical implants and devices.
Medicine: Utilized in the production of surgical instruments and dental implants due to its hardness and corrosion resistance.
Industry: Applied as a protective coating for cutting tools, automotive parts, and aerospace components to enhance wear resistance and durability
Comparaison Avec Des Composés Similaires
Titanium nitride: Similar in hardness and used in similar applications, but zirconium nitride has a higher melting point and better thermal stability.
Tantalum nitride: Also used as a protective coating, but this compound offers better wear resistance and lower electrical resistivity.
Niobium nitride: Used in superconducting applications, but this compound is preferred for its higher hardness and corrosion resistance
Uniqueness of this compound: this compound stands out due to its combination of high hardness, excellent thermal and electrical conductivity, and superior wear resistance. These properties make it a versatile material for a wide range of applications, from industrial coatings to medical devices .
Propriétés
IUPAC Name |
azanylidynezirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N.Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWKZXLXHLZXLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Zr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZrN, NZr | |
| Record name | zirconium nitride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zirconium_nitride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067119 | |
| Record name | Zirconium nitride (ZrN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to brown odorless powder; [Alfa Aesar MSDS] Insoluble in water; [Wikipedia] | |
| Record name | Zirconium nitride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18750 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
25658-42-8, 12033-93-1 | |
| Record name | Zirconium nitride (ZrN) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25658-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconium nitride (Zr3N4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12033-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconium nitride (ZrN) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025658428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium nitride (ZrN) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium nitride (ZrN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7801318.png)
![sodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7801319.png)

![3-(2-Methylbenzo[e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonic acid;hydroxide](/img/structure/B7801343.png)
